(E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is an organic compound characterized by the presence of an iodine atom on a phenyl ring, a thiazole ring substituted with a p-tolyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Introduction of the Acrylonitrile Group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Iodination of the Phenyl Ring: The iodination of the phenyl ring can be achieved using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The iodine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is oxidized.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and catalysts.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be investigated for its interactions with biological targets such as enzymes or receptors.
Industry
In the materials science field, this compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which (E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the iodine atom and the thiazole ring could facilitate binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- (E)-3-(2-chlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- (E)-3-(2-fluorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The iodine atom is larger and more polarizable, which can enhance its ability to participate in halogen bonding and other non-covalent interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(E)-3-(2-iodophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN2S/c1-13-6-8-14(9-7-13)18-12-23-19(22-18)16(11-21)10-15-4-2-3-5-17(15)20/h2-10,12H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHWWYIHVRRSG-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3I)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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